molecular formula C7H5F4N B1611219 4-Amino-2,3,5,6-tetrafluorotoluene CAS No. 4127-63-3

4-Amino-2,3,5,6-tetrafluorotoluene

Cat. No.: B1611219
CAS No.: 4127-63-3
M. Wt: 179.11 g/mol
InChI Key: CQJIBKOEKYHHCC-UHFFFAOYSA-N
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Description

4-Amino-2,3,5,6-tetrafluorotoluene is an organic compound with the molecular formula C7H5F4N It is a derivative of toluene, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the fourth position

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis

Mode of Action

It’s known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and functional group tolerance .

Biochemical Pathways

The biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-methylaniline are not well-documented. As a building block in organic synthesis, it’s likely involved in various synthetic pathways depending on the specific reactions it’s used in. For example, it’s used in the Suzuki–Miyaura cross-coupling reaction, which forms carbon-carbon bonds and is a key step in many synthetic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrafluoro-4-methylaniline. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it’s involved in. For example, the compound’s melting point is reported to be 63-64°C , and its density is 1.44 g/mL at 25°C . These properties could influence how it behaves under different environmental conditions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,5,6-tetrafluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Physical Properties

  • Melting Point : Approximately 185-187 °C
  • Solubility : Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.

Synthesis of Fluorinated Compounds

4-Amino-2,3,5,6-tetrafluorotoluene serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its amino group can participate in nucleophilic substitution reactions, making it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to develop new anticancer agents. For instance, modifications to the amino group allow for the attachment of different functional groups that enhance biological activity against cancer cells .

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science. This compound can be used to develop polymers with enhanced thermal stability and chemical resistance.

Case Study: Development of High-Performance Polymers

Studies have shown that incorporating this compound into polymer matrices improves their mechanical properties and resistance to harsh environments. These materials are particularly useful in aerospace and automotive industries .

Pharmaceutical Applications

The compound is explored for its potential use in drug development due to its ability to modify biological activity through structural changes.

Case Study: Drug Design

In drug design, fluorinated compounds often exhibit altered pharmacokinetics and increased metabolic stability. Research indicates that derivatives of this compound have shown promise as inhibitors in various biochemical pathways relevant to disease treatment .

Analytical Chemistry

Fluorinated compounds are also utilized in analytical chemistry for developing sensitive detection methods.

Case Study: Chromatographic Techniques

The incorporation of this compound into chromatographic systems has been reported to enhance the separation efficiency of complex mixtures due to its unique interaction with stationary phases .

Table 1: Comparison of Applications

Application AreaDescriptionKey Benefits
SynthesisIntermediate for fluorinated compoundsVersatile reactivity
Material ScienceDevelopment of high-performance polymersEnhanced thermal stability
Pharmaceutical ResearchPotential drug development through structural modificationImproved pharmacokinetics
Analytical ChemistryUse in chromatographic techniquesIncreased sensitivity

Table 2: Case Studies Overview

Case StudyFocus AreaFindings/Outcomes
Anticancer AgentsSynthesisDerivatives showed enhanced biological activity
High-Performance PolymersMaterial ScienceImproved mechanical properties
Drug DesignPharmaceutical ApplicationsPromising inhibitors identified
Chromatographic TechniquesAnalytical ChemistryEnhanced separation efficiency

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3,5,6-tetrafluorotoluene is unique due to the combination of fluorine atoms and an amino group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Biological Activity

4-Amino-2,3,5,6-tetrafluorotoluene (also known as 4-ATFT) is a fluorinated aromatic amine that has garnered attention due to its potential biological activities and implications in toxicology. This article explores the biological activity of 4-ATFT, summarizing relevant research findings, case studies, and providing data tables for clarity.

  • Molecular Formula : C7_7H5_5F4_4N
  • Molar Mass : 179.11 g/mol
  • Density : 1.434 g/cm³ (predicted)

These properties indicate that 4-ATFT is a stable compound with significant fluorination, which can influence its biological interactions.

1. Toxicological Studies

Research has indicated that 4-ATFT may exhibit mutagenic properties. A study on the metabolic pathways of related compounds suggests that exposure to 4-ATFT can lead to DNA damage. Specifically, it was found that urine from workers exposed to TNT (which metabolizes into 4-ADNT, a related compound) showed mutagenic activity in Salmonella strains, indicating a potential for similar effects with 4-ATFT due to its structural similarities .

2. Mutagenicity and Genotoxicity

A series of mutagenicity assays conducted using various Salmonella strains demonstrated that 4-ATFT could induce mutations in a concentration-dependent manner. The results indicated that:

  • In the absence of metabolic activation, mutagenicity was observed at concentrations ranging from 100 to 400 µg/plate.
  • With metabolic activation (using S9 mix), the mutagenic response was generally reduced .

Table 1: Summary of Mutagenicity Studies on this compound

Test SystemDose/Concentration (µg/plate)Results Without ActivationResults With Activation
S. typhimurium TA980 - 400PositiveNegative
S. typhimurium TA1000 - 400PositiveReduced

3. Antimicrobial Activity

Recent studies have explored the antimicrobial potential of copper complexes derived from ligands including 4-ATFT. These complexes exhibited significant antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated strong bactericidal effects .

Table 2: Antimicrobial Activity of Copper Complexes Derived from this compound

PathogenMIC (mg/mL)
E. coli<0.5
Staphylococcus aureus<0.5
Pseudomonas aeruginosa<1

Case Study: Occupational Exposure

A study involving workers in munitions factories revealed significant levels of urinary excretion of amino dinitrotoluenes (including metabolites of TNT). The findings suggested that prolonged exposure to compounds like 4-ATFT could lead to adverse health effects due to their mutagenic potential .

Case Study: Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding bioaccumulation and long-term ecological effects. Research indicates that these compounds may disrupt endocrine functions in aquatic organisms, necessitating further investigation into their environmental impact .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJIBKOEKYHHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502779
Record name 2,3,5,6-Tetrafluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4127-63-3
Record name 2,3,5,6-Tetrafluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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